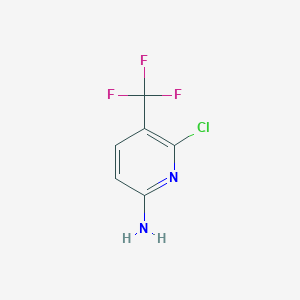

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Beschreibung

BenchChem offers high-quality 6-Chloro-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLKGHMCRNENON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517011 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-28-3 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascent of a Privileged Scaffold: A Technical Guide to the History and Chemistry of Trifluoromethyl-Substituted Pyridines

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has catalyzed a paradigm shift in the discovery and development of high-performance agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the history, synthesis, and profound impact of trifluoromethyl-substituted pyridines. We will traverse the timeline from the initial pioneering syntheses to the sophisticated modern methodologies that have rendered these structures indispensable in contemporary chemical research. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable insights into the synthesis and application of this critical class of compounds.

Introduction: The Trifluoromethyl Group's Transformative Influence on Pyridine Chemistry

The trifluoromethyl group is a unique substituent, imparting a host of desirable properties to organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability have made it a cornerstone of modern medicinal and agricultural chemistry.[1][2] When appended to a pyridine ring—a privileged pharmacophore in its own right—the resulting trifluoromethyl-substituted pyridine exhibits a synergistic combination of properties that have led to the development of numerous blockbuster products.[3]

The introduction of a CF₃ group can dramatically alter the physicochemical properties of the parent pyridine, influencing its:

-

Acidity/Basicity: The strong inductive effect of the CF₃ group decreases the basicity of the pyridine nitrogen.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, often leading to an extended biological half-life.

-

Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with biological targets.

This guide will delve into the historical evolution of our understanding and utilization of these powerful molecules, from their initial synthesis to their current status as a key structural motif in a vast array of commercial products.

A Historical Odyssey: From Curiosity to Cornerstone

The journey of trifluoromethyl-substituted pyridines began with foundational work in organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who prepared benzotrifluoride.[4] However, it was not until 1947 that the first trifluoromethyl-substituted pyridine was reported, synthesized via a similar strategy involving the chlorination and subsequent fluorination of picoline.[4]

The true potential of these compounds began to be realized in the latter half of the 20th century with the burgeoning agrochemical and pharmaceutical industries. A pivotal moment came in 1982 with the commercialization of Fluazifop-butyl , the first herbicide containing a trifluoromethylpyridine substructure.[4][5] This milestone ignited a surge of research and development activity, leading to the discovery and commercialization of a plethora of trifluoromethylpyridine-containing agrochemicals and pharmaceuticals.[6]

The Synthetic Arsenal: From Foundational Methods to Modern Innovations

The synthetic accessibility of trifluoromethyl-substituted pyridines has been a critical driver of their widespread adoption. Methodologies have evolved from harsh, industrial-scale processes to more refined and versatile laboratory techniques.

The Industrial Workhorse: Halogen Exchange (HALEX) Reactions

Historically, the most prevalent industrial method for the synthesis of trifluoromethylpyridines has been the halogen exchange (HALEX) reaction of trichloromethylpyridines.[7] This process typically involves the high-temperature, vapor-phase reaction of a picoline with chlorine and hydrogen fluoride over a metal halide catalyst.[4][7]

Workflow for Industrial HALEX Synthesis of 2-chloro-5-(trifluoromethyl)pyridine:

Caption: General schematic for pyridine ring construction.

The Modern Era: Direct Trifluoromethylation

The development of reagents for the direct introduction of the trifluoromethyl group has revolutionized the synthesis of trifluoromethyl-substituted pyridines. These methods offer unparalleled efficiency and functional group tolerance, enabling the late-stage trifluoromethylation of complex molecules.

Modern trifluoromethylation reagents can be broadly categorized based on their reactive nature:

-

Electrophilic Trifluoromethylating Reagents: These reagents, such as Umemoto's and Togni's reagents, deliver a "CF₃⁺" equivalent to electron-rich substrates. [8]* Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a prominent example, providing a "CF₃⁻" source for reaction with electrophilic partners. [9]* Radical Trifluoromethylating Reagents: Reagents like the Langlois reagent (sodium triflinate) can generate a trifluoromethyl radical (•CF₃) under appropriate conditions, which can then engage in a variety of transformations. [10][11] Conceptual Overview of Direct Trifluoromethylation Approaches:

Caption: Modern direct trifluoromethylation strategies.

Applications: Impact on Agrochemicals and Pharmaceuticals

The unique properties conferred by the trifluoromethyl group have led to the widespread incorporation of trifluoromethyl-substituted pyridines in a diverse range of commercial products.

Agrochemicals: Protecting the World's Food Supply

Trifluoromethylpyridines are integral components of many modern herbicides, insecticides, and fungicides. [3][12]

| Compound | Class | Mode of Action | Key Intermediate |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | ACCase inhibitor | 2-chloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | Selective feeding blocker | 4-(trifluoromethyl)nicotinic acid |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor competitor | 6-(trifluoromethyl)pyridine derivative |

Pharmaceuticals: Advancing Human Health

In the pharmaceutical arena, the trifluoromethylpyridine motif is found in drugs targeting a wide range of diseases, including HIV, cancer, and inflammatory disorders. [6]

| Drug | Therapeutic Area | Mechanism of Action | Key Intermediate |

|---|---|---|---|

| Tipranavir | Antiviral (HIV) | Non-peptidic protease inhibitor | 2-chloro-5-(trifluoromethyl)pyridine derivative |

| Apalutamide | Oncology (Prostate Cancer) | Androgen receptor inhibitor | 2-chloro-3-(trifluoromethyl)pyridine derivative |

| Alpelisib | Oncology (Breast Cancer) | PI3K inhibitor | Trifluoromethyl-substituted pyridine derivative |

Experimental Protocols: A Guide to Key Syntheses

To provide practical insights, we present a generalized, step-by-step protocol for a modern, direct trifluoromethylation reaction.

Protocol: Light-Mediated Trifluoromethylation of a Pyridone using Langlois' Reagent

Materials:

-

Substituted Pyridone (1.0 equiv)

-

Sodium Trifluoromethylsulfinate (Langlois' Reagent) (1.5 equiv)

-

Solvent (e.g., Acetonitrile)

-

Light Source (e.g., Blue LED)

-

Inert Atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel, add the substituted pyridone and Langlois' reagent.

-

Add the solvent and stir to dissolve the reactants.

-

De-gas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Position the reaction vessel in front of the light source and begin irradiation.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired trifluoromethylated pyridone.

Conclusion and Future Outlook

The history of trifluoromethyl-substituted pyridines is a testament to the power of strategic molecular design. From their humble beginnings, these compounds have risen to become a cornerstone of modern chemistry, enabling the development of life-changing medicines and crop protection agents. The continuous evolution of synthetic methodologies, particularly in the realm of direct trifluoromethylation, promises to further expand the accessibility and utility of this remarkable scaffold. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can anticipate that trifluoromethyl-substituted pyridines will continue to play a pivotal role in addressing the global challenges in human health and food security.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). [Link]

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4841–4853. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-214. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (2018). The importance of trifluoromethyl pyridines in crop protection. [Link]

- Google Patents. (1987).

-

The Beilstein Journal of Organic Chemistry. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5038–5043. [Link]

-

ResearchGate. (2021). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 11099. [Link]

-

National Institutes of Health. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. [Link]

- Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1867.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

Whitepaper: The Strategic Discovery and Synthesis of Halogenated Aminopyridines

Executive Summary

Halogenated aminopyridines are foundational scaffolds in modern medicinal chemistry, serving as crucial intermediates for complex molecule synthesis and as integral components of pharmacologically active agents. The introduction of a halogen atom onto the aminopyridine core profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, while also providing a versatile synthetic handle for further diversification via cross-coupling reactions.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents significant challenges to classical electrophilic halogenation.[3][4][5] This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for preparing these valuable compounds. We will dissect the causality behind various strategic approaches, from foundational electrophilic and nucleophilic substitutions to modern, regioselective C-H functionalization techniques. Detailed protocols, mechanistic diagrams, and a comparative analysis are provided to equip researchers with the knowledge to select and execute the optimal synthetic strategy for their specific target.

The Strategic Imperative for Halogenating Aminopyridines

The aminopyridine motif is a privileged structure in drug discovery, appearing in numerous approved therapeutics. Its value stems from its ability to engage in hydrogen bonding, its defined steric profile, and its role as a bioisostere for other aromatic systems. Halogenation elevates this value by offering several strategic advantages:

-

Modulation of Physicochemical Properties: Halogen atoms, particularly fluorine and chlorine, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and fine-tune lipophilicity to enhance cell permeability.[2]

-

Enhanced Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly increase binding affinity and selectivity.[1][2]

-

Synthetic Versatility: The carbon-halogen bond is a linchpin for synthetic diversification. It is a key substrate for a vast array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures from a common halogenated intermediate.[4][5]

The primary challenge lies in the electronic nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density, deactivating the ring towards electrophilic attack, a stark contrast to electron-rich benzene derivatives.[3] This reality has driven the development of specialized synthetic strategies.

Foundational Synthetic Strategies

Electrophilic Aromatic Substitution (EAS)

The most direct conceptual approach, EAS, is complicated by the pyridine ring's low π-nucleophilicity.[4] While the amino group is an activating, ortho-, para-director, its influence is often insufficient to overcome the ring's inherent deactivation.

Causality Behind Experimental Choices: To force the reaction, chemists must employ harsh conditions, such as strong Brønsted or Lewis acids at elevated temperatures, using elemental halogens or potent electrophilic halogen sources.[5] These conditions often limit the reaction's scope to robust substrates, as many sensitive functional groups cannot withstand the aggressive environment. The result is often a mixture of regioisomers, complicating purification.[5]

Caption: The two-stage workflow of the Sandmeyer reaction for aryl halide synthesis.

Experimental Protocol: Sandmeyer Bromination of 4-Aminopyridine

-

Objective: To synthesize 4-bromopyridine from 4-aminopyridine with high regioselectivity.

-

Self-Validation System: The success of the reaction is validated by the clean conversion to a single product isomer, confirmed by ¹H NMR and GC-MS, contrasting with the mixture typically obtained from direct bromination.

-

Methodology:

-

Diazotization (Step 1):

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-aminopyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (4.0 eq) at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Stir the resulting solution for an additional 20 minutes at 0-5 °C.

-

-

Halodeamination (Step 2):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq).

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-bromopyridine.

-

-

Modern Methodologies for Targeted Halogenation

While foundational methods are robust, modern drug discovery demands milder conditions, broader functional group tolerance, and access to previously challenging regioisomers.

The Zincke Imine Strategy: A Paradigm Shift for 3-Halogenation

Accessing the 3-position of pyridines has been a long-standing challenge. [5]Recently, a novel strategy involving a temporary ring-opening has provided a breakthrough solution. [4][6] Causality Behind Experimental Choices: This method cleverly circumvents the aromaticity and electron-deficient nature of the pyridine ring. The pyridine is first activated with a Zincke salt (e.g., 2,4-dinitrochlorobenzene) and then opened with an amine to form a reactive, acyclic azatriene intermediate known as a "Zincke imine." [4]This intermediate behaves like a series of polarized, electron-rich alkenes, which readily undergo highly regioselective electrophilic halogenation at the position corresponding to C3 of the original pyridine. A final ring-closing step regenerates the aromatic pyridine, now halogenated at the 3-position. [4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, a critical intermediate in the development of modern agrochemicals and pharmaceuticals. We will delve into its fundamental properties, explore validated synthesis protocols, and discuss its strategic importance in the synthesis of high-value, biologically active compounds. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and crop protection who require a deep, practical understanding of this versatile building block.

Core Chemical Identity and Physicochemical Profile

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative whose utility is largely dictated by the unique electronic properties of its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring.[1] The chlorine atom provides a reactive site for further chemical modification.

The compound typically presents as a white solid at room temperature and has low solubility in water but is more soluble in common organic solvents.[2]

Table 1: Physicochemical Properties of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

| Property | Value | Source(s) |

| CAS Number | 79456-28-3 | [3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2][4] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | White solid / crystals | [2] |

| Melting Point | 85-88 °C | [2] |

| Boiling Point | 247-248 °C | [2] |

| Solubility | Low in water, soluble in organic solvents | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a critical process, with various patented methods available. A common and effective approach involves the halogenation of a 2-amino-trifluoromethylpyridine precursor. This method provides a direct route to introduce the necessary chlorine atom onto the pyridine ring.

General Synthesis Workflow

The diagram below outlines a representative synthetic pathway. The choice of a specific halogenating agent and reaction conditions is crucial for achieving high yield and purity, minimizing the formation of polychlorinated byproducts.

Caption: A generalized workflow for the synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on established principles of pyridine halogenation, as described in patent literature.[5]

Objective: To synthesize 2-amino-3,6-dichloro-5-trifluoromethylpyridine from 2-amino-5-trifluoromethyl-6-chloropyridine. While this example shows dichlorination, the principle of introducing a chlorine atom is demonstrated.

Materials:

-

2-amino-5-trifluoromethyl-6-chloropyridine (starting material)

-

Carbon tetrachloride (solvent)

-

20% Sulfuric acid (solvent/catalyst)

-

Chlorine gas (halogenating agent)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, dissolve 7g of 2-amino-5-trifluoromethyl-6-chloropyridine in 10 ml of carbon tetrachloride and 70 ml of 20% sulfuric acid to form a homogeneous solution.[5]

-

Halogenation: Cool the flask to 0°C using an ice bath. Introduce chlorine gas into the solution while maintaining the temperature. The introduction of the electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making electrophilic substitution (halogenation) more challenging and directing it to specific positions. The acidic medium protonates the ring nitrogen, further influencing reactivity.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up and Isolation: Once the reaction is complete, the product is typically extracted from the reaction mixture using an organic solvent like methylene chloride.[5]

-

Purification: The crude product is purified from the extract. This is often achieved through silica gel column chromatography to isolate the desired chlorinated product from unreacted starting material and byproducts.[5]

Applications as a Key Synthetic Intermediate

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is not typically an end-product but rather a high-value intermediate. Its structure is strategically designed for subsequent reactions, making it a cornerstone for building more complex molecules in the agrochemical and pharmaceutical industries.[1][2]

Role in Agrochemicals

This compound is a precursor to potent insecticides and fungicides.[1][6] The trifluoromethylpyridine moiety is a key structural feature in many modern crop protection agents.[1][6] For instance, it can be used to synthesize urea-based insecticides.

A notable example involves reacting 2-amino-3-chloro-5-trifluoromethylpyridine with an isocyanate to form a pyridylurea derivative. These compounds often act as insect growth regulators.[5][6]

-

Example Reaction: 2-amino-3-chloro-5-trifluoromethylpyridine reacts with 2,6-difluorobenzoylisocyanate to yield N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.[5] This final compound has demonstrated a 100% insecticidal effect against diamondback moth larvae at concentrations of 800 ppm.[5]

Significance in Pharmaceutical Research

In medicinal chemistry, the trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7] 6-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a starting point for synthesizing molecules that target a range of biological pathways. It is a building block for creating novel kinase inhibitors, receptor antagonists, and other therapeutic agents.[8][9]

The diagram below illustrates the role of this amine as a divergent intermediate.

Caption: Divergent applications of the title compound in agrochemical and pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is essential due to its potential hazards. The information below is a summary and should be supplemented with a full Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, gloves, and a lab coat, to prevent skin and eye contact.[2][10] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2]

-

First Aid Measures:

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10] Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Some sources recommend storing in a freezer and under an inert atmosphere to ensure long-term stability.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow the chemical to enter the environment or sewer systems.[10]

References

-

6-Chloro-5-(trifluoromethyl)pyridin-2-amine - ChemBK. (2024). ChemBK. [Link]

-

6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine - Chemical Synthesis Database. (2025). Chemical Synthesis Database. [Link]

-

6-Chloro-5-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13064153 - PubChem. (n.d.). PubChem. [Link]

-

SAFETY DATA SHEET. (2018). [Link]

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 264–279. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc. (2025). Chemsrc. [Link]

-

United States Patent 8,822,481. (2012). Google Patents. [Link]

-

6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine - PubChem. (n.d.). PubChem. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. (1982).

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents. (2020).

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]

- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (2005).

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents. (1983).

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (2013). Journal of Medicinal Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine - CAS:79456-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13064153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. jelsciences.com [jelsciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

CAS 79456-28-3 chemical and physical properties

An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

6-Chloro-5-(trifluoromethyl)pyridin-2-amine, identified by CAS number 79456-28-3, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in modern chemical research. Its strategic importance lies in the unique combination of functional groups appended to the pyridine core: a reactive amino group, a displaceable chloro group, and an electron-withdrawing trifluoromethyl group. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and amino groups serve as versatile synthetic handles, allowing for a wide range of chemical transformations and the introduction of molecular diversity. This guide will delve into the core properties of this compound, providing insights into its behavior and potential applications.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine are summarized in the table below. These properties are critical for understanding its behavior in various chemical processes and for developing appropriate handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 79456-28-3 | [2][3][4] |

| IUPAC Name | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | [2] |

| Synonyms | 2-Amino-6-chloro-5-trifluoromethylpyridine, 6-chloro-5-(trifluoromethyl)-2-pyridinylamine | [5][6] |

| Molecular Formula | C6H4ClF3N2 | [1][3][7] |

| Molecular Weight | 196.56 g/mol | [1][3][7] |

| Appearance | White to off-white solid/crystals | [1][3] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point (Predicted) | 264.5 ± 40.0 °C | [1][6][8] |

| Density (Predicted) | 1.507 ± 0.06 g/cm³ | [1][8] |

| Solubility | Low in water; soluble in organic solvents | [1] |

Expert Insights into Physicochemical Properties:

-

The solid nature and relatively moderate melting point of this compound simplify its handling and weighing under standard laboratory conditions.

-

The predicted high boiling point is indicative of its thermal stability, which is advantageous for reactions conducted at elevated temperatures.

-

Its low solubility in water and higher solubility in organic solvents are typical for a molecule of its structure and are important considerations for reaction solvent selection and purification procedures (e.g., extraction and crystallization).

Synthesis and Reactivity Profile

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is typically synthesized through multi-step sequences involving the construction of the substituted pyridine ring.[1] One common preparative approach involves the reaction of a dinitro-pyridine precursor with a trifluoromethyl-substituting agent under reductive conditions.[1]

The reactivity of this molecule is governed by its three key functional groups:

-

The Amino Group (-NH2): This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key site for the introduction of new substituents and the extension of the molecular framework.

-

The Chloro Group (-Cl): The chlorine atom is a good leaving group, particularly for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

-

The Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic properties of the pyridine ring and to enhance the pharmacological properties of the final product.

The interplay of these functional groups makes 6-Chloro-5-(trifluoromethyl)pyridin-2-amine a versatile synthon for the construction of a diverse library of compounds.

Applications in Drug Discovery and Materials Science

The unique structural features of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine make it a valuable intermediate in several areas of chemical research:

-

Pharmaceuticals: This compound is a key building block in the synthesis of biologically active molecules.[1] The pyridine core is a common motif in drugs targeting a wide range of diseases. The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile, including its metabolic stability and membrane permeability.

-

Agrochemicals: Substituted pyridines are also prevalent in modern pesticides and herbicides.[1] The specific substitution pattern of this molecule can be tailored to develop new crop protection agents.

-

Materials Science: The incorporation of fluorinated pyridines into organic materials can impart unique properties, such as thermal stability, altered electronic characteristics, and modified surface properties.[1]

Experimental Protocols: Handling, Storage, and Quality Control

Safe Handling and Personal Protective Equipment (PPE)

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is classified as a hazardous substance and should be handled with appropriate precautions.[6][9]

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]

Workflow for Safe Handling:

Caption: A typical workflow for the safe handling of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine.

Storage and Stability

Proper storage is crucial to maintain the integrity of this reagent.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C.[3][6][8]

-

Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture or oxygen.[8]

-

Light Sensitivity: The compound should be protected from light.[3][6]

Quality Control and Analytical Methods

The purity of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is critical for its successful application in synthesis. Commercially available batches typically have purities of 98% or higher.[3][6]

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): An effective method for determining the purity of the compound and for monitoring reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound, confirming its identity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. A Certificate of Analysis for this compound should confirm that the ¹H NMR spectrum is consistent with the expected structure.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and identification, particularly for analyzing the volatility of the compound.

Conclusion

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a powerful platform for the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its chemical and physical properties, combined with strict adherence to safe handling protocols, will enable researchers to fully leverage the potential of this important chemical intermediate.

References

-

ChemBK. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

-

Pharmaffiliates. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. keyorganics.net [keyorganics.net]

- 3. file.chemscene.com [file.chemscene.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-6-chloro-5-trifluoromethylpyridine | 79456-28-3 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 79456-28-3 | CAS DataBase [m.chemicalbook.com]

- 9. 2-Amino-6-chloro-5-trifluoromethylpyridine | 79456-28-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its unique trifluoromethyl and chloro substitutions on the aminopyridine scaffold impart distinct physicochemical properties that are critical to understand for optimizing reaction conditions, formulation development, and ensuring the stability and shelf-life of both the intermediate and the final products. This technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, offering field-proven insights and detailed methodologies for its characterization.

Physicochemical Properties

6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a white to off-white crystalline solid with a molecular formula of C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol .[1] It has a melting point range of 85-88°C.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 85-88°C | [1] |

Solubility Profile

A thorough understanding of the solubility of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is paramount for its use in synthesis and for the development of robust formulations.

Aqueous Solubility

Organic Solvent Solubility

6-Chloro-5-(trifluoromethyl)pyridin-2-amine demonstrates better solubility in organic solvents compared to water.[1] The following table provides a qualitative summary of its solubility in common organic solvents. For critical processes, it is imperative to experimentally determine the quantitative solubility in the specific solvent systems being utilized.

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocol for Determining Equilibrium Solubility:

A validated shake-flask method is recommended for determining the equilibrium solubility of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine in various solvents.

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for equilibrium solubility determination.

Stability Profile

The stability of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine is a critical parameter that influences its storage, handling, and application in multi-step syntheses. A comprehensive stability assessment involves subjecting the compound to forced degradation under various stress conditions as outlined in the ICH Q1B guidelines.[3][4][5]

Hydrolytic Stability

The hydrolytic stability of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine should be evaluated across a range of pH values (e.g., pH 2, 7, and 9) at a controlled temperature. While specific degradation kinetics for this molecule are not widely published, substituted aminopyridines can be susceptible to degradation under harsh acidic or basic conditions.[6]

Hypothesized Hydrolytic Degradation:

Under strong acidic or basic conditions, the primary amine group could potentially be a site for degradation. However, the electron-withdrawing nature of the trifluoromethyl and chloro groups may influence the reactivity of the pyridine ring.

Thermal Stability

The compound is a solid with a melting point of 85-88°C, suggesting good thermal stability at ambient temperatures.[1] Forced degradation studies at elevated temperatures (e.g., 60°C, 80°C) are necessary to determine the degradation kinetics and identify potential thermal degradants. Upon thermal decomposition, irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride, may be released.[7]

Photostability

As per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light exposure on the compound.[3][4][5] This involves exposing the solid material and solutions to a combination of visible and UV light. The presence of the trifluoromethyl group on the aromatic ring can sometimes influence photosensitivity.

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for 6-Chloro-5-(trifluoromethyl)pyridin-2-amine are not extensively documented, insights can be drawn from the chemistry of related aminopyridine compounds.[6][8][9] Potential degradation pathways could involve:

-

Oxidation of the amino group: This can lead to the formation of nitroso or nitro derivatives, or N-oxides.[6]

-

Hydroxylation of the pyridine ring: This is a common microbial degradation pathway for pyridines.[9]

-

Nucleophilic substitution of the chloro group: This may occur under certain conditions, leading to the introduction of other functional groups.

The identification of degradation products through techniques like LC-MS/MS and NMR is crucial for elucidating the precise degradation pathways.[10]

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Key Considerations for HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products from the parent peak.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[11]

Conclusion

This technical guide provides a comprehensive overview of the critical solubility and stability aspects of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. While some fundamental physicochemical data is available, this guide highlights the necessity for rigorous experimental determination of quantitative solubility and detailed stability profiles under forced degradation conditions. The provided methodologies and insights serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the effective and safe utilization of this important chemical intermediate.

References

- BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.

- Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8.

- ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. ChemBK.

- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment....

- ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?.

- Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine.

- BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. Benchchem.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.

- BLDpharm. (n.d.). 79456-28-3|6-Chloro-5-(trifluoromethyl)pyridin-2-amine. BLDpharm.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.

- Fisher Scientific. (2010).

- Femto-Chem. (n.d.). 79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Femto-Chem.

- ChemScene. (n.d.). 1256808-75-9 | 6-Chloro-5-fluoropyridin-2-amine. ChemScene.

- Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97%. Sigma-Aldrich.

- PubChem. (n.d.). 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. PubChem.

- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. (n.d.).

- BLDpharm. (n.d.). 1804769-41-2|2-(6-Chloro-5-(difluoromethyl)-4-(trifluoromethoxy)pyridin-2-yl)acetonitrile. BLDpharm.

- Ambeed. (n.d.). 79456-28-3 | 6-Chloro-5-(trifluoromethyl)

- ChemicalBook. (n.d.). 6-chloro-5-(trifluoromethyl)pyridin-3-amine. ChemicalBook.

- ChemicalBook. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. ChemicalBook.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem.

- Wikipedia. (n.d.). Phenol. Wikipedia.

- Biosynth. (2026). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. Biosynth.

- Chemsrc. (2025). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Chemsrc.

- PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.

- PubMed. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. PubMed.

- Scimplify. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1). Scimplify.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem.

- BLDpharm. (n.d.). 79456-26-1|2-Amino-3-chloro-5-(trifluoromethyl)pyridine. BLDpharm.

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 79456-28-3|6-Chloro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern drug discovery and agrochemical development, halogenated pyridine derivatives are indispensable structural motifs. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-28-3) represents a critical building block, prized for the unique electronic properties conferred by its trifluoromethyl and chloro substituents.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability and binding affinity, while the chloro and amine groups provide versatile handles for further synthetic elaboration.[1]

Given its role as a precursor in complex molecular architectures, the unambiguous verification of its structure and purity is not merely a procedural step but a foundational requirement for any successful research and development campaign. The downstream consequences of using an incorrectly identified or impure intermediate can range from failed syntheses to misinterpreted biological data, resulting in significant loss of time and resources.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. As publicly available experimental spectra for this specific isomer are limited, this document combines established spectroscopic principles with data from closely related analogs to present a robust, predictive framework for its analytical signature. Every protocol herein is designed as a self-validating system, ensuring researchers can confidently ascertain the identity and quality of this vital chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

Expertise & Experience: The Rationale Behind NMR Analysis

The chemical shifts (δ) of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-donating amine (-NH₂) group will shield nearby nuclei (shifting them upfield to a lower ppm), while the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups will deshield them (shifting them downfield to a higher ppm). The interplay of these effects creates a unique fingerprint for this specific isomer.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H proton signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, only quaternary and CH carbons are present.

-

Predicted Data & Interpretation

Based on the analysis of isomers such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine[3] and general substituent effects, the following spectra are predicted.

Table 1: Predicted ¹H NMR Data for 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-4 | Positioned between the electron-withdrawing -CF₃ and the ring nitrogen, leading to significant deshielding. Coupled to H-3. |

| ~6.5 - 6.7 | Doublet (d) | 1H | H-3 | Shielded by the ortho -NH₂ group but deshielded by the meta -CF₃ group. Coupled to H-4. |

| ~4.8 - 5.2 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift is variable and depends on solvent and concentration. The protons are exchangeable, leading to a broad signal. |

Table 2: Predicted ¹³C NMR Data for 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 - 160 | C-2 | Attached to the electron-donating -NH₂ group, resulting in a downfield shift typical for carbons bonded to nitrogen in a heteroaromatic ring. |

| ~149 - 151 | C-6 | Attached to the electronegative -Cl atom, causing a strong deshielding effect. |

| ~140 - 143 (q) | C-4 | Deshielded by proximity to the ring nitrogen and the meta -CF₃ group. Will appear as a quartet due to coupling with the three fluorine atoms. |

| ~122 - 125 (q) | -CF₃ | The carbon of the trifluoromethyl group itself, appearing as a quartet with a large C-F coupling constant. |

| ~118 - 121 (q) | C-5 | Directly attached to the strongly electron-withdrawing -CF₃ group, causing deshielding. Will appear as a quartet. |

| ~108 - 110 | C-3 | Significantly shielded by the ortho -NH₂ group. |

(q = quartet)

Workflow Visualization

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation Logic

The choice of ionization technique is paramount. Electron Ionization (EI) is a high-energy technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for confirming molecular weight. A key feature to look for is the isotopic pattern of chlorine: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This will result in two molecular ion peaks, one at [M]⁺ and another at [M+2]⁺ with about one-third the intensity, providing a definitive signature for a monochlorinated compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Verify the characteristic isotopic pattern for a single chlorine atom.

-

Calculate the molecular formula from the accurate mass measurement.

-

Predicted Data & Interpretation

Table 4: Predicted Mass Spectrometry Data for 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

| m/z Value (Predicted) | Ion | Rationale |

| 197.0091 | [M+H]⁺ for ³⁵Cl | The protonated molecular ion for the molecule containing the more abundant ³⁵Cl isotope. |

| 199.0062 | [M+H]⁺ for ³⁷Cl | The corresponding ion for the molecule containing the ³⁷Cl isotope. The intensity should be approximately 33% of the 197.0091 peak. |

Molecular Formula: C₆H₅ClF₃N₂⁺; Exact Mass: 197.0091

Likely fragmentation in a higher-energy method like EI-MS would involve the loss of Cl, HCN, or F radicals, providing further structural confirmation.

Workflow Visualization

Conclusion

The comprehensive spectroscopic analysis of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine provides a clear and definitive analytical signature. The predicted ¹H and ¹³C NMR spectra confirm the unique 2,5,6-substitution pattern. FT-IR spectroscopy validates the presence of the primary amine, trifluoromethyl, and chloro-aryl functional groups. Finally, high-resolution mass spectrometry confirms the exact molecular weight and elemental formula, with the characteristic chlorine isotopic pattern serving as a final point of verification. By employing these self-validating protocols, researchers and drug development professionals can ensure the identity, purity, and quality of this critical intermediate, thereby safeguarding the integrity of their synthetic and biological research endeavors.

References

-

ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

Fujikawa, K., Yamada, T., & Ishii, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-150. Retrieved from [Link]

- Mathavan, T., & Benial, A. M. F. (2017). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 51-60.

-

PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Retrieved from [Link]

-

Yuan, J., et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

-

Yadav, B. S., et al. (2006). FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. Retrieved from [Link]

Sources

The Trifluoromethyl Group's Profound Influence on the Pyridine Ring: A Theoretical Exploration of Electronic Structure for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal and agrochemical design.[1][2][3][4] This powerful electron-withdrawing moiety dramatically alters the electronic landscape of the parent heterocycle, bestowing properties such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.[1][4] Understanding these electronic perturbations at a quantum mechanical level is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the electronic structure of trifluoromethylpyridines. We will delve into the causality behind computational choices, present detailed protocols for in-silico analysis, and visualize key concepts to empower researchers in their quest for novel, more effective therapeutic agents.

The Strategic Imperative of Trifluoromethylpyridines

Trifluoromethylpyridines are not merely chemical curiosities; they are integral components in a growing number of pharmaceuticals and agrochemicals.[2][3][5] Their prevalence stems from the unique physicochemical properties imparted by the CF3 group. Unlike a simple fluorine substituent, the trifluoromethyl group acts as a strong electron-withdrawing entity, significantly influencing the electron density distribution within the pyridine ring.[2][3] This has profound implications for a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the increased metabolic stability often observed is attributed to the blockage of metabolically labile sites on the pyridine ring.[6] Furthermore, the altered electronic properties can lead to more potent and selective interactions with biological targets.[1][7]

The diverse applications of trifluoromethylpyridines, from anticancer and antiviral agents to herbicides and insecticides, underscore the importance of a deep understanding of their electronic structure.[1][2][7][8][9][10]

Unveiling the Electronic Landscape: Theoretical and Computational Approaches

To rigorously investigate the electronic structure of trifluoromethylpyridines, computational chemistry provides an indispensable toolkit. Among the various methods, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable balance of accuracy and computational cost.[11][12]

The Power of Density Functional Theory (DFT)

DFT calculations allow us to model the electronic structure of molecules with a high degree of precision.[13][14] The choice of functional and basis set is critical for obtaining reliable results. For trifluoromethylpyridines, hybrid functionals such as B3LYP and HSEH1PBE, combined with Pople-style basis sets like 6-311+G(d,p), have demonstrated robust performance in predicting a wide range of molecular properties.[12][15][16]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

A prerequisite for any electronic structure calculation is obtaining the molecule's minimum energy geometry.

Step-by-Step Methodology:

-

Input Structure Generation: Build the 3D structure of the desired trifluoromethylpyridine isomer using a molecular editor.

-

Computational Method Selection:

-

Method: DFT

-

Functional: B3LYP (provides a good balance of accuracy and computational efficiency).

-

Basis Set: 6-311+G(d,p) (includes polarization and diffuse functions for a more accurate description of electron distribution).

-

-

Job Type: Select "Optimization + Frequency". The optimization will find the lowest energy conformation, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide vibrational data that can be compared with experimental FT-IR and Raman spectra.[15][16]

-

Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies. The resulting optimized geometry will be the basis for all subsequent electronic property calculations.

Diagram 1: Computational Workflow for Electronic Structure Analysis

Caption: A typical workflow for the theoretical analysis of trifluoromethylpyridines.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[17][18][19] The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity).[18] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity.[17][19]

The electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO of the pyridine ring. This stabilization can impact how the molecule interacts with biological targets.

Table 1: Calculated Electronic Properties of Pyridine and 2-Trifluoromethylpyridine

| Property | Pyridine | 2-Trifluoromethylpyridine |

| HOMO Energy (eV) | -6.78 | -7.25 |

| LUMO Energy (eV) | -0.54 | -1.12 |

| HOMO-LUMO Gap (eV) | 6.24 | 6.13 |

| Dipole Moment (Debye) | 2.22 | 4.15 |

Note: These are representative values and can vary depending on the computational method.

Molecular Electrostatic Potential (MEP) Maps: Visualizing Reactive Sites

MEP maps are powerful tools for visualizing the charge distribution on the surface of a molecule.[20][21][22] They illustrate regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as those between a drug molecule and its protein target.

-

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack.

In pyridine, the lone pair of electrons on the nitrogen atom creates a region of strong negative electrostatic potential. The introduction of a trifluoromethyl group significantly alters this picture. The potent electron-withdrawing nature of the CF3 group pulls electron density away from the pyridine ring, making the ring more electron-deficient and influencing the electrostatic potential around the nitrogen atom and the rest of the molecule.[23][24]

Protocol 2: Generating and Analyzing a Molecular Electrostatic Potential (MEP) Map

Step-by-Step Methodology:

-

Prerequisite: An optimized molecular geometry from Protocol 1.

-

Calculation Type: Perform a single-point energy calculation using the same DFT method and basis set as the optimization. Ensure that the option to generate the necessary files for plotting the electrostatic potential is selected (e.g., by including iop(6/33=2) and iop(6/42=2) in the route section for Gaussian).

-

Visualization: Use a molecular visualization program (e.g., GaussView, Avogadro) to read the output file (typically a .cube file).[20]

-

Surface Generation: Generate the molecular surface based on the calculated electron density.

-

MEP Mapping: Color the surface according to the calculated electrostatic potential.

-

Analysis: Identify the regions of most negative (red) and most positive (blue) potential to predict sites for electrophilic and nucleophilic attack, respectively, and to understand potential intermolecular interactions.[21]

Diagram 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

Caption: The relationship between MEP colors and chemical reactivity.

Causality in Computational Choices: A Self-Validating System

The trustworthiness of theoretical studies hinges on a logical and validated approach. The protocols described above form a self-validating system. The optimized geometry and calculated vibrational frequencies from Protocol 1 can be directly compared with experimental data from X-ray crystallography and infrared/Raman spectroscopy, respectively.[15][16] A good agreement between theoretical and experimental data lends confidence to the computational model. This validated model can then be used to predict electronic properties like the HOMO-LUMO gap and MEP, which are more challenging to measure directly but are crucial for understanding reactivity.

Conclusion and Future Directions

Theoretical studies on the electronic structure of trifluoromethylpyridines provide invaluable insights for the rational design of new drugs and agrochemicals. By employing robust computational methods like DFT, researchers can predict and understand how the trifluoromethyl group modulates the electronic properties of the pyridine ring. This knowledge facilitates the fine-tuning of molecular properties to enhance biological activity and improve pharmacokinetic profiles. Future work in this area will likely involve the use of more advanced computational models, including quantum mechanics/molecular mechanics (QM/MM) methods, to study the interactions of these compounds within complex biological environments, further bridging the gap between theoretical chemistry and practical drug discovery.

References

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294-306. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innov

-

Yilmaz, S., & Cinar, M. (2021). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science, 10(2), 1801-1808. [Link]

-

ResearchGate. Chemical characteristics of the trifluoromethyl group. Electrostatic potential map. [Link]

-

Ogawa, Y., et al. (1991). Trifluoromethylpyridines as Building blocks for new agrochemicals. ACS Symposium series 443. [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

- The Value of Trifluoromethyl Pyridines in Modern Chemistry.

-

Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

-

ResearchGate. Molecular electrostatic potential (MEP) maps of the investigated ˙TF3... [Link]

-

Sagar, N., et al. (2025). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemical Reviews. [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-